molecular formula C9H7ClN2O6S B1430654 3-Nitro-4-(2-oxo-1,3-oxazolidin-3-yl)benzene-1-sulfonyl chloride CAS No. 1803599-77-0

3-Nitro-4-(2-oxo-1,3-oxazolidin-3-yl)benzene-1-sulfonyl chloride

Cat. No.: B1430654
CAS No.: 1803599-77-0
M. Wt: 306.68 g/mol
InChI Key: OFCSSPXRRCHCKG-UHFFFAOYSA-N
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Description

3-Nitro-4-(2-oxo-1,3-oxazolidin-3-yl)benzene-1-sulfonyl chloride is a chemical compound with the molecular formula C9H7ClN2O6S and a molecular weight of 306.68 g/mol . This compound is known for its versatile applications in various fields, including chemistry, biology, and industry. It is often used as a building block in the synthesis of more complex molecules due to its unique structural features.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Nitro-4-(2-oxo-1,3-oxazolidin-3-yl)benzene-1-sulfonyl chloride typically involves the reaction of 3-nitrobenzenesulfonyl chloride with 2-oxo-1,3-oxazolidine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine (TEA) and a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

3-Nitro-4-(2-oxo-1,3-oxazolidin-3-yl)benzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Nitro-4-(2-oxo-1,3-oxazolidin-3-yl)benzene-1-sulfonyl chloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the development of biochemical assays and as a reagent in protein modification studies.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of antimicrobial and anticancer agents.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-Nitro-4-(2-oxo-1,3-oxazolidin-3-yl)benzene-1-sulfonyl chloride involves its ability to act as an electrophile, reacting with nucleophiles to form covalent bonds. This property makes it useful in various chemical reactions, including the formation of sulfonamide bonds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile it reacts with .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Nitro-4-(2-oxo-1,3-oxazolidin-3-yl)benzene-1-sulfonyl chloride is unique due to its combination of a nitro group, an oxazolidine ring, and a sulfonyl chloride group. This combination provides a versatile scaffold for various chemical transformations and applications, making it a valuable compound in research and industry .

Properties

IUPAC Name

3-nitro-4-(2-oxo-1,3-oxazolidin-3-yl)benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O6S/c10-19(16,17)6-1-2-7(8(5-6)12(14)15)11-3-4-18-9(11)13/h1-2,5H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFCSSPXRRCHCKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=O)N1C2=C(C=C(C=C2)S(=O)(=O)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201188342
Record name Benzenesulfonyl chloride, 3-nitro-4-(2-oxo-3-oxazolidinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201188342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803599-77-0
Record name Benzenesulfonyl chloride, 3-nitro-4-(2-oxo-3-oxazolidinyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1803599-77-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenesulfonyl chloride, 3-nitro-4-(2-oxo-3-oxazolidinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201188342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-Nitro-4-(2-oxo-1,3-oxazolidin-3-yl)benzene-1-sulfonyl chloride
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